![molecular formula C18H28 B14697706 bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene CAS No. 25190-87-8](/img/structure/B14697706.png)
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene is a complex polymer known for its unique structural properties. This compound is a copolymer, meaning it is composed of multiple monomer units, which include bicyclo[2.2.1]hepta-2,5-diene, ethene, 1,4-hexadiene, and 1-propene. The combination of these monomers results in a material with distinct physical and chemical characteristics, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene typically involves polymerization reactions. One common method is the coordination polymerization process, which uses transition metal catalysts such as Ziegler-Natta catalysts. The reaction conditions often include:
Temperature: Typically ranges from 50°C to 100°C.
Pressure: Can vary from atmospheric pressure to several atmospheres.
Solvent: Non-polar solvents like hexane or toluene are often used.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization reactors. The process involves:
Monomer Feed: Continuous feeding of the monomers (bicyclo[2.2.1]hepta-2,5-diene, ethene, 1,4-hexadiene, and 1-propene) into the reactor.
Catalyst Addition: Introduction of the catalyst to initiate the polymerization.
Polymerization: Maintaining optimal temperature and pressure to ensure efficient polymerization.
Separation: The polymer is separated from the reaction mixture, often through precipitation or solvent evaporation.
Purification: The polymer is purified to remove any residual monomers or catalysts.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the polymer chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated polymers.
科学的研究の応用
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance plastics and elastomers.
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to:
Interact with Biological Molecules: The polymer can form complexes with proteins and other biomolecules, influencing their function.
Pathway Modulation: It can modulate signaling pathways by interacting with cellular receptors or enzymes.
Material Properties: The polymer’s mechanical and chemical properties make it suitable for various applications, from flexible materials to rigid structures.
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]hept-2-ene
- 5-Vinyl-2-norbornene
- Dicyclopentadiene
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene stands out due to its:
- Structural Diversity: The combination of different monomers provides a unique set of properties.
- Versatility: It can be tailored for specific applications by adjusting the monomer ratios.
- Performance: Exhibits superior mechanical and chemical properties compared to similar polymers.
This detailed overview provides a comprehensive understanding of bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
特性
CAS番号 |
25190-87-8 |
|---|---|
分子式 |
C18H28 |
分子量 |
244.4 g/mol |
IUPAC名 |
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene |
InChI |
InChI=1S/C7H8.C6H10.C3H6.C2H4/c1-2-7-4-3-6(1)5-7;1-3-5-6-4-2;1-3-2;1-2/h1-4,6-7H,5H2;3-4,6H,1,5H2,2H3;3H,1H2,2H3;1-2H2/b;6-4+;; |
InChIキー |
GXXRDSJORVPUFQ-NGRWPUITSA-N |
異性体SMILES |
CC=C.C/C=C/CC=C.C=C.C1C2C=CC1C=C2 |
正規SMILES |
CC=C.CC=CCC=C.C=C.C1C2C=CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


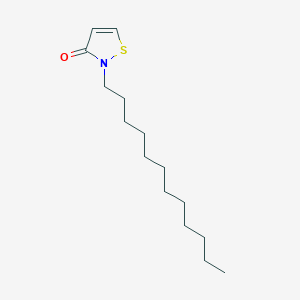
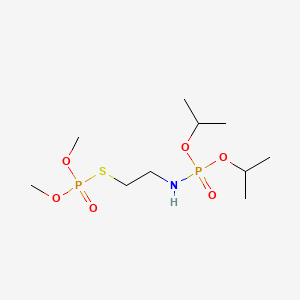
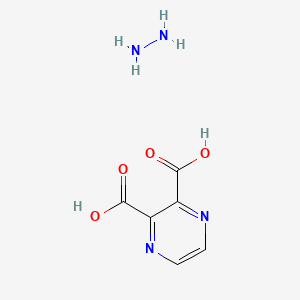
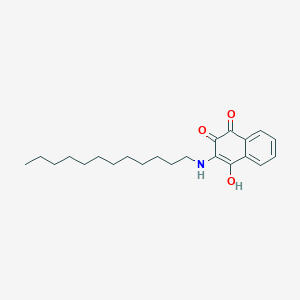
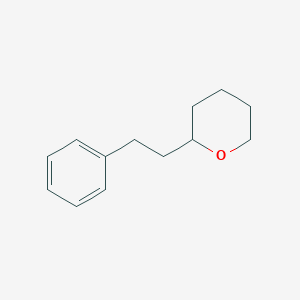
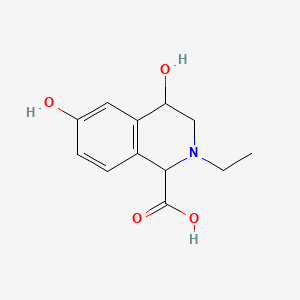
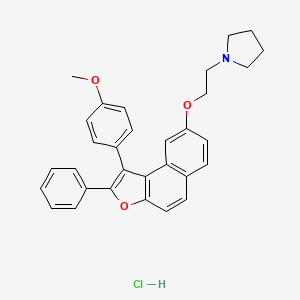




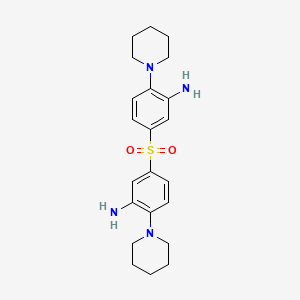
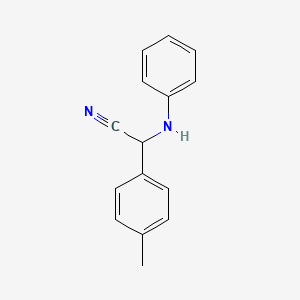
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
